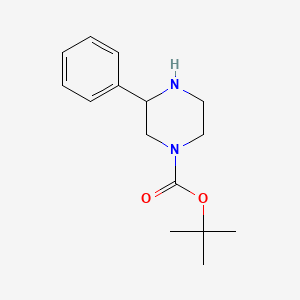

Tert-butyl 3-phenylpiperazine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-phenylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-16-13(11-17)12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRRFJZULVYGVNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370689 | |

| Record name | Tert-butyl 3-phenylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502649-25-4 | |

| Record name | Tert-butyl 3-phenylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Phenylpiperazine, N1-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Cornerstone of Chiral Drug Discovery: A Technical Guide to (R)-tert-Butyl 3-phenylpiperazine-1-carboxylate

An In-depth Exploration of the Synthesis, Characterization, and Application of a Key Chiral Building Block in Modern Medicinal Chemistry

Introduction: The Significance of Chiral Piperazines in Drug Design

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of diseases.[1][2] Its unique physicochemical properties, including its ability to engage in multiple hydrogen bonding interactions and modulate aqueous solubility, make it a privileged structure in drug design.[1][2] However, a significant portion of piperazine-containing drugs are achiral, representing an untapped potential for enhancing therapeutic efficacy and safety through the introduction of stereogenic centers. The development of robust methods for the asymmetric synthesis of carbon-substituted piperazines is therefore a critical endeavor in expanding the chemical space for drug discovery.[3]

This technical guide focuses on (R)-tert-Butyl 3-phenylpiperazine-1-carboxylate , a chiral building block of significant interest in the synthesis of novel therapeutics, particularly for central nervous system (CNS) disorders and inflammatory conditions.[] The presence of a phenyl group at the 3-position introduces a key stereocenter, allowing for stereospecific interactions with biological targets. The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens facilitates selective functionalization at the other nitrogen, making it a versatile intermediate for the construction of complex molecular architectures.[5] This guide will provide a comprehensive overview of the synthesis, analytical characterization, and applications of this important chiral intermediate, aimed at researchers and professionals in the field of drug development.

Physicochemical Properties and Structural Data

A thorough understanding of the fundamental properties of (R)-tert-Butyl 3-phenylpiperazine-1-carboxylate is essential for its effective use in synthesis and analysis.

| Property | Value | Reference |

| IUPAC Name | tert-butyl (3R)-3-phenylpiperazine-1-carboxylate | [] |

| CAS Number | 1240584-34-2 | [] |

| Molecular Formula | C₁₅H₂₂N₂O₂ | [] |

| Molecular Weight | 262.35 g/mol | [] |

| Appearance | White to off-white solid | [6] |

| Purity | Typically >95% | [] |

| Solubility | Soluble in common organic solvents like dichloromethane and chloroform | [6] |

| Storage | Store in a cool, dry, and well-ventilated place | [6] |

Enantioselective Synthesis: Crafting Chirality

The synthesis of enantiomerically pure (R)-tert-Butyl 3-phenylpiperazine-1-carboxylate is a critical step in its utilization as a chiral building block. While several strategies for the synthesis of chiral piperazines exist, including chiral pool synthesis, asymmetric catalysis, and chiral resolution, this guide will focus on a plausible and efficient approach involving the asymmetric synthesis of the core 3-phenylpiperazine structure followed by Boc protection.[]

A key challenge in the synthesis of 3-substituted piperazines is the potential for racemization.[8] Therefore, methods that establish the stereocenter early and with high fidelity are preferred. One such approach involves the asymmetric reduction of a suitable precursor.

Conceptual Synthesis Workflow

The following diagram illustrates a conceptual workflow for the enantioselective synthesis of the target molecule.

Caption: Conceptual workflow for the synthesis of (R)-tert-Butyl 3-phenylpiperazine-1-carboxylate.

Detailed Experimental Protocol (Hypothetical and Adapted from Related Syntheses)

The following protocol is a representative, though hypothetical, procedure adapted from established methods for the synthesis of related chiral piperazines and N-Boc protection.[9][10][11] Researchers should consult specific literature for validated protocols.

Part A: Synthesis of (R)-3-Phenylpiperazine

-

Step 1: Preparation of a Chiral Precursor. A suitable chiral starting material, such as an enantiomerically pure amino acid derivative, is converted to a key intermediate. For example, a derivative of (R)-phenylglycine could be elaborated to an appropriate diamine precursor.[8]

-

Step 2: Asymmetric Reduction. The prochiral intermediate is subjected to an asymmetric reduction using a chiral catalyst (e.g., a ruthenium or rhodium complex with a chiral ligand) to establish the desired stereocenter with high enantiomeric excess.

-

Step 3: Cyclization. The resulting chiral diamine is then cyclized to form the 3-phenylpiperazine ring. This can often be achieved by reaction with a suitable two-carbon electrophile.

Part B: N-Boc Protection of (R)-3-Phenylpiperazine

-

Reaction Setup: To a solution of (R)-3-phenylpiperazine (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) at 0 °C, add triethylamine (1.1 eq).

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in CH₂Cl₂ to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford (R)-tert-butyl 3-phenylpiperazine-1-carboxylate.

Analytical Characterization: Ensuring Purity and Stereochemical Integrity

Rigorous analytical characterization is paramount to confirm the identity, purity, and enantiomeric integrity of (R)-tert-Butyl 3-phenylpiperazine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts (δ, ppm):

-

7.20-7.40 (m, 5H): Protons of the phenyl ring.

-

~4.0 (m, 1H): Proton at the chiral center (C3).

-

2.8-3.8 (m, 6H): Protons of the piperazine ring methylene groups.

-

~1.7 (br s, 1H): NH proton of the piperazine ring.

-

1.48 (s, 9H): Protons of the tert-butyl group.

Expected ¹³C NMR (CDCl₃, 101 MHz) Chemical Shifts (δ, ppm):

-

~155.0: Carbonyl carbon of the Boc group.

-

127-142: Carbons of the phenyl ring.

-

~80.0: Quaternary carbon of the tert-butyl group.

-

~60.0: Carbon at the chiral center (C3).

-

45-55: Carbons of the piperazine ring methylene groups.

-

28.5: Carbons of the tert-butyl group methyls.

High-Performance Liquid Chromatography (HPLC) for Chiral Purity Determination

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of the final product. The separation of enantiomers is achieved using a chiral stationary phase (CSP).[14] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the resolution of piperazine derivatives.[15][16]

Illustrative Chiral HPLC Method Development Workflow:

Caption: Workflow for developing a chiral HPLC method for enantiomeric purity analysis.

Typical Chromatographic Conditions (Starting Point):

-

Column: Chiralpak® IA, AD-H, or similar polysaccharide-based column.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., 0.1% diethylamine) is often necessary to improve peak shape for basic compounds like piperazines.[15]

-

Flow Rate: 0.5-1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 220 or 254 nm).

A successful separation will show two distinct peaks for the (R) and (S) enantiomers, allowing for the accurate determination of the enantiomeric excess of the synthesized material. A resolution (Rs) of greater than 1.5 is generally considered baseline separation.[17]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For (R)-tert-Butyl 3-phenylpiperazine-1-carboxylate, the expected [M+H]⁺ ion would be at m/z 263.1754.[18]

Applications in Drug Discovery and Development

(R)-tert-Butyl 3-phenylpiperazine-1-carboxylate is a valuable intermediate for the synthesis of a variety of drug candidates, particularly those targeting the central nervous system. The free secondary amine of the piperazine ring provides a convenient handle for further chemical modifications, such as N-alkylation, N-arylation, and amidation, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[19]

While specific drug candidates synthesized directly from this intermediate are not detailed in the provided search results, its structural motif is present in molecules with a wide range of biological activities. The phenylpiperazine core is a well-established pharmacophore for interacting with various receptors and transporters in the CNS.

Conclusion and Future Perspectives

(R)-tert-Butyl 3-phenylpiperazine-1-carboxylate is a fundamentally important chiral building block in modern medicinal chemistry. Its enantioselective synthesis and rigorous characterization are crucial for its successful application in the development of novel therapeutics. As the demand for enantiomerically pure drugs continues to grow, the development of even more efficient and scalable synthetic routes to this and related chiral piperazines will remain an active area of research. The versatility of this intermediate ensures its continued relevance in the quest for new and improved medicines for a variety of diseases.

References

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. 2022;27(11):3419. [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. 2023;145(25):14221–14226. [Link]

-

Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition. 2014;53(50):13845-13849. [Link]

-

Supplementary Information. Nature. [Link]

-

Magriotis PA. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry. 2020;11(7):745-759. [Link]

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. 2020;25(9):2164. [Link]

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. 2022;27(11):3419. [Link]

-

Synthesis and evaluation of deprotected N-BOC piperazine derived mono-mannich bases. International Journal of Pharmacy and Pharmaceutical Sciences. 2014;6(8):545-548. [Link]

-

Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis. 2024;45(17-18):1479-1486. [Link]

-

tert-Butyl piperazine-1-carboxylate. PubChem. [Link]

- Stereoselective synthesis of (s)-1-methyl-3-phenylpiperazine.

-

Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research. 2009;1(3):805-810. [Link]

- A process for preparing 1-methyl-3-phenylpiperazine.

-

New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ARKIVOC. 2006;2006(14):1-9. [Link]

-

Supporting Information. [Link]

-

Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations. 2021;8(10):165. [Link]

-

Tert-butyl (3r)-3-phenylpiperazine-1-carboxylate. PubChemLite. [Link]

-

Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. 2018;28(4):503-505. [Link]

-

Chiral HPLC Separations. Phenomenex. [Link]

-

Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry. 2016;40(9):7393-7397. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals. 2024;17(1):21. [Link]

-

Improved Chiral Separation of Mephenesin on CHIRALPAK® IM. Chiral Technologies. [Link]

-

Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules. 2021;26(4):1147. [Link]

Sources

- 1. WO2007144409A1 - Stereoselective synthesis of (s)-1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]

- 2. connectjournals.com [connectjournals.com]

- 3. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]

- 8. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jgtps.com [jgtps.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]

- 12. sphinxsai.com [sphinxsai.com]

- 13. rsc.org [rsc.org]

- 14. phx.phenomenex.com [phx.phenomenex.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PubChemLite - Tert-butyl (3r)-3-phenylpiperazine-1-carboxylate (C15H22N2O2) [pubchemlite.lcsb.uni.lu]

- 19. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (S)-tert-butyl 3-phenylpiperazine-1-carboxylate: Properties, Synthesis, and Applications

Introduction: The Significance of the Chiral 3-Phenylpiperazine Scaffold

In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold"—a molecular framework that frequently appears in biologically active compounds. Its unique physicochemical properties, such as its ability to form multiple hydrogen bonds and modulate aqueous solubility, make it a cornerstone of drug design.[1] When chirality is introduced, specifically with a substituent at the 3-position, the synthetic utility and potential for targeted biological interactions increase dramatically.

(S)-tert-butyl 3-phenylpiperazine-1-carboxylate is a key chiral building block that embodies this principle. It provides medicinal chemists with a rigid, enantiomerically pure scaffold containing three distinct points for diversification: the secondary amine for nucleophilic substitution or reductive amination, the phenyl ring for aromatic substitution, and the Boc-protecting group which can be removed to reveal the second nitrogen for further functionalization. This guide offers an in-depth technical overview of this valuable compound for researchers, scientists, and drug development professionals, focusing on its properties, synthesis, analytical control, and applications. It is intended to serve as a practical resource, blending established data with field-proven insights into its handling and utilization.

Physicochemical and Computed Properties

The fundamental properties of (S)-tert-butyl 3-phenylpiperazine-1-carboxylate are summarized below. These values are essential for planning reactions, developing analytical methods, and understanding the compound's behavior in various chemical environments.

| Property | Value | Source |

| CAS Number | 1221274-36-7 | N/A |

| Molecular Formula | C₁₅H₂₂N₂O₂ | N/A |

| Molecular Weight | 262.35 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Purity | ≥97% (typical) | N/A |

| Topological Polar Surface Area (TPSA) | 41.57 Ų | N/A |

| Predicted LogP (XLogP3) | 2.6 - 2.8 | N/A |

| Hydrogen Bond Donors | 1 | N/A |

| Hydrogen Bond Acceptors | 3 | N/A |

| Rotatable Bond Count | 3 | N/A |

| Monoisotopic Mass | 262.168128 g/mol | [2] |

Synthesis and Manufacturing Strategy

The synthesis of enantiomerically pure (S)-tert-butyl 3-phenylpiperazine-1-carboxylate presents a significant chemical challenge. The primary strategic decision lies in how to introduce the stereocenter: either by starting with a chiral precursor (asymmetric synthesis) or by separating enantiomers from a racemic mixture (chiral resolution).

-

Asymmetric Synthesis: This is often the more elegant and efficient approach on a large scale. A common strategy involves the cyclization of a chiral starting material, such as (S)-phenylethanolamine, with a suitable two-carbon dielectrophile.

-

Chiral Resolution: This method involves synthesizing the racemic 3-phenylpiperazine and then separating the enantiomers. This can be achieved through diastereomeric salt formation with a chiral acid or via enzymatic kinetic resolution, where an enzyme selectively reacts with one enantiomer, allowing for the separation of the reacted and unreacted forms.[3] Another powerful method is preparative chiral High-Performance Liquid Chromatography (HPLC).

Below is an illustrative protocol for an asymmetric synthesis, adapted from established methodologies for creating substituted piperazine rings.

Illustrative Protocol: Asymmetric Synthesis

This protocol outlines a plausible, multi-step synthesis starting from commercially available, enantiopure (S)-2-phenylethanolamine.

Step 1: N-Alkylation with a Protected Ethylene Glycol Derivative

-

Rationale: The first step involves creating the N-C-C-N backbone. Using a protected ethylene glycol derivative like 2-(2-bromoethoxy)tetrahydro-2H-pyran allows for the controlled introduction of the second nitrogen atom precursor. The THP (tetrahydropyranyl) group is a robust protecting group for the alcohol.

-

Dissolve (S)-2-phenylethanolamine (1.0 eq) and potassium carbonate (3.0 eq) in acetonitrile (10 mL/g of amine).

-

Add 2-(2-bromoethoxy)tetrahydro-2H-pyran (1.1 eq) dropwise at room temperature.

-

Heat the mixture to 60-70 °C and monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 12-18 hours).

-

Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to yield the N-alkylated intermediate.

Step 2: Activation of the Hydroxyl Group and Cyclization

-

Rationale: The terminal hydroxyl group is converted into a better leaving group (e.g., a tosylate or mesylate) to facilitate intramolecular nucleophilic substitution by the secondary amine, thereby forming the piperazine ring.

-

Dissolve the intermediate from Step 1 (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C.

-

Slowly add p-toluenesulfonyl chloride (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude tosylate.

-

Without further purification, dissolve the crude tosylate in a high-boiling solvent like toluene. Add a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 eq) and heat to reflux (approx. 110 °C) for 12-24 hours to drive the cyclization.

-

Cool, dilute with ethyl acetate, wash with water and brine, dry, and concentrate. The resulting product is the THP-protected piperazine.

Step 3: Deprotection and Boc Protection

-

Rationale: The THP group is removed under acidic conditions to reveal the secondary alcohol, which is not the target. The key is to then protect the desired nitrogen atom with a Boc group. Correction: The previous steps would lead to a morpholine ring. A more direct synthesis involves cyclizing a diamine precursor. A better illustrative route starts from a pyrazine.

Corrected Illustrative Protocol (adapted from pyrazine hydrogenation)[1]

Step 1: Synthesis of 2-Phenylpyrazine

-

Combine 2-chloropyrazine (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and sodium carbonate (2.5 eq) in a mixture of toluene, ethanol, and water (3:1:1 ratio).

-

De-gas the mixture with nitrogen or argon for 15 minutes.

-

Heat the reaction to 80-90 °C for 8-12 hours until TLC indicates completion of the Suzuki coupling.

-

Cool the mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer and concentrate.

-

Purify by flash chromatography to isolate 2-phenylpyrazine.

Step 2: Racemic Hydrogenation to 2-Phenylpiperazine

-

Dissolve 2-phenylpyrazine (1.0 eq) in methanol or ethanol.

-

Add Palladium on carbon (10% w/w, 0.1 eq) to the solution.

-

Place the reaction under a hydrogen atmosphere (50-100 psi) in a hydrogenation reactor.

-

Heat to 50-60 °C and agitate for 24-48 hours.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain racemic 2-phenylpiperazine.

Step 3: Chiral Resolution and Boc Protection

-

Dissolve the racemic 2-phenylpiperazine (1.0 eq) in a suitable solvent like ethanol.

-

Add a solution of a chiral resolving agent, such as (S)-(+)-Mandelic acid (0.5 eq), in the same solvent.

-

Allow the mixture to stand, often with slow cooling, to induce crystallization of one diastereomeric salt.

-

Isolate the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric excess.

-

Treat the isolated salt with a base (e.g., NaOH solution) and extract the free (S)-2-phenylpiperazine into an organic solvent (e.g., DCM).

-

To the solution of the free amine, add triethylamine (1.2 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0 °C.

-

Stir for 2-4 hours while allowing it to warm to room temperature.

-

Wash with water and brine, dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography to yield the final product.

Synthesis and Resolution Workflow

Caption: Illustrative workflow for the synthesis of the target compound via racemic synthesis followed by chiral resolution.

Analytical Characterization and Quality Control

Rigorous analytical control is paramount to ensure the identity, purity, and enantiomeric excess of the final product.

Structural Elucidation (NMR, MS)

-

¹H NMR: The proton NMR spectrum provides definitive structural information. Expected characteristic signals include:

-

7.20-7.40 ppm: A multiplet corresponding to the 5 protons of the monosubstituted phenyl ring.

-

~4.0 ppm: A broad singlet or multiplet for the benzylic proton at the C3 position.

-

2.80-3.90 ppm: A series of complex multiplets for the 6 protons of the piperazine ring. The protons on carbons adjacent to the Boc-protected nitrogen will be shifted downfield compared to those near the free amine.

-

~2.0 ppm: A broad singlet for the N-H proton of the secondary amine.

-

1.40-1.50 ppm: A sharp, intense singlet integrating to 9 protons, characteristic of the tert-butyl group.[4]

-

-

¹³C NMR: The carbon spectrum confirms the carbon framework:

-

~155 ppm: Carbonyl carbon of the Boc group.

-

125-145 ppm: Aromatic carbons.

-

~80 ppm: Quaternary carbon of the tert-butyl group.

-

40-60 ppm: Piperazine ring carbons.

-

~28 ppm: Methyl carbons of the tert-butyl group.[4]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is typically used to confirm the molecular weight. The expected [M+H]⁺ ion would be observed at m/z 263.18.[2]

Chiral Purity Assessment (Chiral HPLC)

Determining the enantiomeric excess (e.e.) is the most critical quality control step. This is almost exclusively performed using chiral HPLC.

Chiral HPLC separates enantiomers by utilizing a chiral stationary phase (CSP). The CSP creates a transient diastereomeric complex with each enantiomer, and the difference in stability of these complexes leads to different retention times. For a chiral building block, an e.e. of >98% is typically required.

-

Column Selection (Screening):

-

Rationale: The choice of CSP is empirical. Polysaccharide-based columns (e.g., those with amylose or cellulose derivatives like Chiralpak® or Chiralcel® series) are highly versatile and a common starting point for screening.

-

Procedure: Screen the compound on 3-5 different chiral columns (e.g., Chiralpak IA, IB, IC) using standard mobile phases. A typical screening mobile phase is a mixture of an alkane (heptane or hexane) and an alcohol (isopropanol or ethanol).

-

-

Mobile Phase Optimization:

-

Rationale: Once partial separation is observed on a column, the mobile phase composition is optimized to improve resolution (Rs). Decreasing the alcohol content generally increases retention and can improve separation.

-

Procedure: Systematically vary the ratio of heptane/isopropanol (e.g., 98:2, 95:5, 90:10). Small amounts of an additive like diethylamine (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds can improve peak shape.

-

-

Method Validation and Analysis:

-

Procedure: Once baseline separation (Rs > 1.5) is achieved, inject a certified racemic standard to confirm the retention times of both the (S) and (R) enantiomers. Analyze the target sample under the optimized conditions and calculate the enantiomeric excess using the peak areas:

-

e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100

-

-

Workflow: Chiral HPLC Method Development

Caption: A systematic workflow for developing a robust chiral HPLC method for enantiomeric purity analysis.

Applications in Drug Discovery

(S)-tert-butyl 3-phenylpiperazine-1-carboxylate is primarily utilized as an intermediate in the synthesis of complex target molecules, particularly for central nervous system (CNS) and anti-inflammatory drug research.[]

-

Role as a Chiral Building Block: The true value of this molecule lies in its pre-installed stereocenter and orthogonally protected nitrogens. The N-H can be functionalized via N-alkylation or acylation. Subsequently, the Boc group can be removed under acidic conditions (e.g., with TFA or HCl in dioxane) to reveal the N1 nitrogen, which can then be reacted, often without disturbing the newly installed group at N4. This sequential functionalization allows for the rapid construction of diverse chemical libraries for screening. The phenyl group provides a rigid anchor and can participate in crucial π-stacking or hydrophobic interactions with biological targets.

-

Examples in Published Research: While specific drug names containing this exact fragment may be proprietary, numerous patents and publications describe the use of chiral 3-aryl piperazines in the synthesis of inhibitors for various targets, including kinases, proteases, and G-protein coupled receptors (GPCRs). The piperazine core often serves as a linker that correctly orients other pharmacophoric elements within a receptor's binding pocket.

Safety, Handling, and Storage

As a laboratory chemical, (S)-tert-butyl 3-phenylpiperazine-1-carboxylate requires careful handling. The safety profile is generally extrapolated from related Boc-protected piperazines.

-

GHS Hazard Statements: Based on aggregated data for similar compounds, it is considered a warning-level chemical. Potential hazards include:

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

For long-term storage, keeping under an inert atmosphere (nitrogen or argon) is recommended.

-

References

-

Macmillan Group. (n.d.). SUPPLEMENTARY INFORMATION. Princeton University. Retrieved from [Link]

- Dehli, J. R., Gotor, V., & Bolm, C. (2007). Stereoselective synthesis of (s)-1-methyl-3-phenylpiperazine. WO2007144409A1. Google Patents.

-

Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- Patil, S., et al. (2014). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of ChemTech Research, 6(2), 1-5.

-

Vassiliou, S., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5939. Retrieved from [Link]

-

Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Retrieved from [Link]

-

Caliendo, G., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. Retrieved from [Link]

-

Srinivasa Rao, D. V. N., et al. (2006). New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. ARKIVOC, 2006(xiv), 1-9. Retrieved from [Link]

-

Vykuntam, U., et al. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 29(21), 126631. Retrieved from [Link]

-

Yilmaz, F., & Parlak, C. (2020). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 65(1), 79-87. Retrieved from [Link]

-

PubChemLite. (n.d.). tert-Butyl (3r)-3-phenylpiperazine-1-carboxylate. University of Luxembourg. Retrieved from [Link]

-

Bunnage, M. E., et al. (2004). Kinetic resolution of tert-butyl (RS)-3-alkylcyclopentene-1-carboxylates for the synthesis of homochiral 3-alkyl-cispentacin and 3-alkyl-transpentacin derivatives. Organic & Biomolecular Chemistry, 2(22), 3337-54. Retrieved from [Link]

-

Zonta, C., et al. (2016). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Molecules, 21(8), 1079. Retrieved from [Link]

Sources

Tert-butyl 3-phenylpiperazine-1-carboxylate CAS number

An In-Depth Technical Guide to tert-Butyl 3-Phenylpiperazine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, explore robust synthetic methodologies with mechanistic rationales, detail analytical characterization techniques, and survey its applications as a versatile scaffold in drug discovery, particularly for central nervous system (CNS) and anti-inflammatory agents. This document is intended for researchers, chemists, and drug development professionals who utilize advanced chemical intermediates to construct novel therapeutic agents.

Core Compound Identification and Physicochemical Properties

This compound is a disubstituted piperazine derivative. The structure features a phenyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms. The Boc group is a critical feature, rendering one nitrogen nucleophilic while the other is protected as a carbamate, enabling selective functionalization in multi-step syntheses. This strategic protection enhances the compound's stability and solubility in common organic solvents.[1]

The compound exists as a racemate or as individual enantiomers, (S) and (R), which are often used for developing stereospecific drugs.

Table 1: Physicochemical and Identification Data

| Property | Value | Reference(s) |

| Chemical Name | This compound | [2] |

| Molecular Formula | C₁₅H₂₂N₂O₂ | [2][3][4] |

| Molecular Weight | 262.35 g/mol | [2][4] |

| CAS Number | 502649-25-4 (Racemate) | [2] |

| 1221274-36-7 ((S)-enantiomer) | [3][5] | |

| 1240584-34-2 ((R)-enantiomer) | [4][] | |

| Appearance | Colorless to pale yellow liquid or solid | [7] |

| Boiling Point | 371.4°C at 760 mmHg | |

| Density | 1.071 g/cm³ | [2] |

Synthesis and Mechanistic Rationale

The synthesis of piperazine derivatives is a cornerstone of medicinal chemistry.[8] A common and logical approach to this compound involves a multi-step sequence starting from more basic precursors. While various proprietary methods exist, a generalized, field-proven workflow is outlined below.

Conceptual Synthesis Workflow

The synthesis typically involves the initial formation of the phenylpiperazine core, followed by the selective protection of one nitrogen atom with a Boc group. The use of di-tert-butyl dicarbonate (Boc₂O) is standard for this transformation due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

-

Dissolution: Dissolve 2-phenylpiperazine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Basification: Add a non-nucleophilic base, such as triethylamine (1.1 eq), to the solution to act as an acid scavenger.

-

Boc Protection: Cool the mixture to 0°C using an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in the same solvent. The Boc group selectively protects the less sterically hindered nitrogen.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification: Upon completion, quench the reaction with water and perform a liquid-liquid extraction. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the pure this compound.

Causality Behind Choices:

-

Boc Protecting Group: This group is chosen for its stability under a wide range of reaction conditions (e.g., non-acidic nucleophilic attacks, hydrogenations) and its facile removal under mild acidic conditions (e.g., trifluoroacetic acid), which is crucial for subsequent functionalization steps in a synthetic campaign.

-

Aprotic Solvent: Solvents like DCM or THF are used because they effectively dissolve the reactants without participating in the reaction.

-

Controlled Addition at 0°C: This is a standard precautionary measure to manage the exothermic nature of the acylation reaction, preventing potential side reactions and ensuring selectivity.

Analytical Characterization

Confirming the identity and purity of the final compound is a non-negotiable step. A combination of spectroscopic methods provides a self-validating system of characterization.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | ~7.2-7.4 ppm: Multiplet corresponding to the 5 aromatic protons of the phenyl group.~2.8-4.2 ppm: Complex multiplets for the 7 protons on the piperazine ring.~1.4-1.5 ppm: A sharp singlet for the 9 protons of the tert-butyl group. |

| ¹³C NMR | ~155 ppm: Carbonyl carbon of the Boc group.~126-145 ppm: Signals for the aromatic carbons.~80 ppm: Quaternary carbon of the tert-butyl group.~40-60 ppm: Signals for the carbons of the piperazine ring. |

| Mass Spec (MS) | [M+H]⁺: Expected molecular ion peak at m/z 263.17.[M-Boc+H]⁺: A characteristic fragment at m/z 163.12 resulting from the loss of the Boc group. |

| FT-IR | ~2850-3000 cm⁻¹: C-H stretching (aliphatic and aromatic).~1680-1700 cm⁻¹: Strong C=O stretching from the carbamate (Boc group).~1600, 1490 cm⁻¹: C=C stretching from the aromatic ring. |

Note: Exact chemical shifts (ppm) and wavenumbers (cm⁻¹) can vary slightly based on the solvent and instrument used.

Applications in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs for its favorable pharmacokinetic properties and ability to engage with biological targets.[8] this compound serves as a high-value intermediate for accessing novel chemical space.

Its primary utility lies in its bifunctional nature. The Boc-protected nitrogen is inert, while the secondary amine is a nucleophile, ready for substitution reactions. Alternatively, the Boc group can be removed to reveal a second nucleophilic site, allowing for different derivatization strategies.

Key Therapeutic Areas:

-

CNS Disorders: The piperazine motif is a common feature in drugs targeting dopamine and serotonin receptors, making this intermediate valuable for synthesizing novel antipsychotics, antidepressants, and anxiolytics.[1][7]

-

Anti-Inflammatory Agents: It serves as a starting point for developing inhibitors of enzymes involved in inflammatory pathways, such as Fatty Acid Amide Hydrolase (FAAH).[][9]

-

Metabolic Diseases: Derivatives have been investigated as GPR119 agonists, a target for treating type-2 diabetes.[10][11]

Caption: Role as a versatile scaffold for generating diverse drug candidate libraries.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[2][12]

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[12][13]

-

Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[12][13]

-

Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[12][13]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[14]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[14][15]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator. Avoid breathing dust, fumes, or vapors.[14][15]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[15]

-

Store locked up and away from incompatible materials such as strong oxidizing agents and acids.[12]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined structure, strategic protecting group, and versatile reactivity make it an indispensable building block for constructing complex molecules with therapeutic potential. Understanding its synthesis, characterization, and safe handling is paramount for any research program aiming to leverage its unique chemical architecture to develop next-generation pharmaceuticals.

References

-

Chemical-Suppliers. tert-Butyl (3S)-3-phenylpiperazine-1-carboxylate | CAS 1221274-36-7. [Link]

-

National Institutes of Health (NIH). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - 1-Boc-piperazine. [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

-

PubChem. tert-Butyl 3-methylpiperazine-1-carboxylate. [Link]

-

PubChemLite. Tert-butyl (3r)-3-phenylpiperazine-1-carboxylate (C15H22N2O2). [Link]

-

Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

-

PubChem. tert-Butyl piperazine-1-carboxylate. [Link]

-

ResearchGate. (PDF) One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. [Link]

-

PubMed. Biochemical and biological properties of 4-(3-phenyl-[2][5][7] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. tert-Butyl (3S)-3-phenylpiperazine-1-carboxylate | CAS 1221274-36-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. CAS 1240584-34-2 | (R)-3-Phenyl-piperazine-1-carboxylic acid tert-butyl ester - Synblock [synblock.com]

- 5. 1221274-36-7 Cas No. | tert-Butyl (3S)-3-phenylpiperazine-1-carboxylate | Matrix Scientific [matrixscientific.com]

- 7. Buy Tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate (EVT-3250414) | 198895-69-1 [evitachem.com]

- 8. connectjournals.com [connectjournals.com]

- 9. Biochemical and biological properties of 4-(3-phenyl-[1,2,4] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. tert-Butyl 3-methylpiperazine-1-carboxylate | C10H20N2O2 | CID 2756810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

Tert-butyl 3-phenylpiperazine-1-carboxylate molecular weight

An In-depth Technical Guide to the Molecular Weight of Tert-butyl 3-phenylpiperazine-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of this compound, with a primary focus on its molecular weight. The document moves beyond a simple statement of the value to explore the foundational principles of its calculation, the empirical techniques for its verification, and its significance in the context of chemical synthesis and analysis. We will detail the distinction between average molecular weight and monoisotopic mass, present methodologies for experimental determination via mass spectrometry, and contextualize this data within the broader physicochemical profile of the compound. This guide is intended to serve as a practical resource for scientists engaged in medicinal chemistry and pharmaceutical development, where precise molecular characterization is paramount.

Introduction to this compound

This compound is a heterocyclic organic compound widely utilized as a key building block and intermediate in medicinal chemistry. Its structure incorporates a piperazine ring, a common scaffold in many pharmacologically active agents, substituted with a phenyl group and protected by a tert-butyloxycarbonyl (Boc) group. The Boc group serves as a crucial protecting group in multi-step syntheses, allowing for selective reactions at the unprotected nitrogen atom.

This compound and its derivatives are of significant interest in the research and development of therapeutics targeting the central nervous system (CNS) and inflammatory conditions[]. The precise molecular weight is a fundamental identifier and a critical parameter for reaction stoichiometry, analytical characterization, and regulatory documentation.

Fundamental Physicochemical Properties

The identity and purity of a chemical compound are established by its unique set of physicochemical properties. For this compound, the molecular weight is the cornerstone of this profile.

Chemical Formula and Elemental Composition

The molecular formula for this compound is C15H22N2O2 [][2][3][4]. This formula dictates its elemental composition and forms the basis for calculating its molecular weight.

Molecular Weight: Average vs. Monoisotopic Mass

It is critical for researchers to distinguish between two key types of molecular weight:

-

Average Molecular Weight (MW): This is calculated using the weighted average of the natural abundances of all isotopes for each element. It is the value used for stoichiometric calculations involving bulk quantities of material (e.g., weighing a reagent for a reaction).

-

Monoisotopic Mass (MM): This is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This value is of paramount importance in high-resolution mass spectrometry (HRMS), where individual ions are resolved.

The relationship between these concepts is illustrated below.

Caption: Workflow for MS-based molecular weight verification.

Synthesis and Handling Context

A typical synthesis of this compound involves the reaction of 3-phenylpiperazine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Accurate knowledge of the molecular weight of the starting materials and the final product (262.35 g/mol ) is essential for calculating molar equivalents, ensuring optimal reaction stoichiometry, and determining theoretical yield. Any significant deviation in the experimentally determined molecular weight of the final product would indicate a failure in the synthesis, the presence of impurities, or an incorrect structural assignment.

Conclusion

The molecular weight of this compound is a defining characteristic, with an average value of 262.35 g/mol and a monoisotopic mass of 262.16813 Da . This guide has established the theoretical basis for these values, rooted in the compound's molecular formula of C15H22N2O2, and has provided a validated experimental protocol for their confirmation using mass spectrometry. For researchers in drug discovery and development, a rigorous understanding and verification of this fundamental property are indispensable for ensuring the quality, reproducibility, and success of their scientific endeavors.

References

- EvitaChem. Tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate.

- BOC Sciences. (R)-3-Phenyl-piperazine-1-carboxylic acid tert-butyl ester.

- ECHEMI. This compound Formula.

- Synblock. (R)-3-Phenyl-piperazine-1-carboxylic acid tert-butyl ester.

- Chemical-Suppliers.com. tert-Butyl (3S)-3-phenylpiperazine-1-carboxylate.

- CymitQuimica. (S)-tert-Butyl 3-phenylpiperazine-1-carboxylate.

- Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate.

Sources

Tert-butyl 3-Phenylpiperazine-1-carboxylate: A Core Building Block for Modern Drug Discovery

An In-depth Technical Guide:

Prepared by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of tert-butyl 3-phenylpiperazine-1-carboxylate. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's spectroscopic profile, offers detailed experimental protocols, and explores its strategic importance as a versatile intermediate. The piperazine moiety is a privileged scaffold in pharmacology, and the N-Boc protected 3-phenyl derivative offers a robust and adaptable platform for creating diverse chemical libraries targeting a range of therapeutic areas, most notably central nervous system (CNS) disorders.[][2][3] This guide synthesizes theoretical knowledge with practical, field-proven insights to empower scientists in leveraging this valuable molecule.

Introduction and Strategic Significance

This compound is a heterocyclic compound featuring a piperazine ring substituted with a phenyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position.[4][5] This specific arrangement provides significant strategic advantages in multi-step organic synthesis.

-

The Piperazine Core: The piperazine ring is a common structural motif in numerous pharmacologically active agents due to its ability to engage with biological targets and modulate physicochemical properties such as solubility and basicity.[6][7]

-

The Phenyl Group: The phenyl substituent provides a site for interaction with aromatic-binding pockets in receptors and enzymes and can be further functionalized to explore structure-activity relationships (SAR).

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that masks the reactivity of the N1 nitrogen.[8][9] This allows for selective chemical modification at the unprotected N4 nitrogen, making the molecule an ideal building block for constructing complex pharmaceutical intermediates.[3][8]

Its structural properties make it a valuable scaffold in medicinal chemistry, enabling researchers to design and optimize compounds for improved therapeutic profiles.[2][3]

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties is essential for handling, reaction setup, and purification. The data presented below is compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₂N₂O₂ | [4][5][10] |

| Molecular Weight | 262.35 g/mol | [4][10] |

| CAS Number | 502649-25-4 (Racemic) | [4][5] |

| 1240584-34-2 ((R)-enantiomer) | [][10] | |

| 1221274-36-7 ((S)-enantiomer) | [11][12] | |

| Appearance | Solid | [11] |

| Density | ~1.071 g/cm³ | [5] |

| Boiling Point | 371.4 °C at 760 mmHg | [5] |

| Flash Point | 178.4 °C | [5] |

| Refractive Index | ~1.521 | [5] |

Solubility & Stability: This compound is generally soluble in common organic solvents like dichloromethane (DCM), ethyl acetate, and methanol. It is stable under standard laboratory conditions. For long-term storage, it is recommended to keep it in a cool, dry, and well-sealed container.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are critical. While specific spectra for this exact compound are not always published, its expected spectroscopic characteristics can be reliably predicted based on its functional groups and data from closely related analogues.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is the primary tool for structural verification. The expected signals provide a unique fingerprint of the molecule.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Phenyl Protons (Ar-H) 7.20 - 7.45 Multiplet 5H Piperazine Ring Protons 2.80 - 4.20 Multiplets 7H Boc Group (-C(CH₃)₃) ~1.48 Singlet 9H | Amine Proton (N-H) | 1.80 - 2.50 | Broad Singlet | 1H |

-

¹³C NMR: Carbon NMR provides information about the carbon framework of the molecule.

Assignment Predicted Chemical Shift (δ, ppm) Carbonyl (Boc, C=O) ~155 Phenyl (Aromatic) 126 - 142 Quaternary (Boc, -C (CH₃)₃) ~80 Piperazine Ring (-CH-, -CH₂-) 40 - 60 | Methyl (Boc, -CH₃) | ~28.5 |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and study fragmentation patterns.

-

Molecular Ion: For the [M+H]⁺ adduct in ESI-MS, the expected m/z is approximately 263.175.[13]

-

Key Fragmentation: A characteristic fragmentation pattern for N-Boc protected compounds is the loss of the tert-butyl group or the entire Boc group. A prominent peak at m/z 57, corresponding to the stable tert-butyl cation ([C₄H₉]⁺), is often observed.[14]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Functional Group | Characteristic Absorption Band (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3300 - 3450 | Secondary amine stretch |

| C-H Stretch (Aromatic) | 3000 - 3100 | Phenyl C-H bonds |

| C-H Stretch (Aliphatic) | 2850 - 2980 | Piperazine and Boc C-H bonds |

| C=O Stretch (Carbamate) | 1680 - 1700 | Strong, characteristic Boc carbonyl |

Synthesis and Reactivity

The utility of this compound stems from its straightforward synthesis and predictable reactivity, primarily centered around the deprotection of the Boc group and subsequent functionalization of the newly freed amine.

General Synthesis Protocol: N-Boc Protection

The most common and efficient synthesis involves the selective mono-N-Boc protection of 3-phenylpiperazine.

Caption: Workflow for the N-Boc protection of 3-phenylpiperazine.

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-phenylpiperazine (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a mild organic base, typically triethylamine (1.1-1.5 eq), to the solution.

-

Causality: The base is required to neutralize the acidic byproduct (tert-butanol and CO₂) formed during the reaction, driving the equilibrium towards the product.

-

-

Addition of Boc Anhydride: To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq) in the same solvent dropwise at 0 °C.

-

Causality: Dropwise addition at a reduced temperature helps to control the exothermicity of the reaction and minimizes the formation of the di-protected byproduct.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[8]

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.[8] Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Key Chemical Reactions

The primary role of this compound is to serve as a precursor to more complex molecules. This is achieved through a deprotection-functionalization sequence.

Caption: Key reactivity pathways for the title compound.

Protocol: Boc Deprotection

-

Dissolution: Dissolve this compound in a suitable solvent such as dichloromethane or 1,4-dioxane.

-

Acid Addition: Add an excess of a strong acid. Common choices include trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4M).[15]

-

Causality: The Boc group is highly susceptible to acid-catalyzed cleavage. The acid protonates the carbonyl oxygen, weakening the C-O bond and leading to the release of isobutylene and carbon dioxide, liberating the free amine.

-

-

Reaction: Stir the mixture at room temperature for 1-4 hours.

-

Isolation: Concentrate the reaction mixture under reduced pressure. If an HCl salt is formed, it may precipitate and can be collected by filtration. Otherwise, the residue is typically basified with an aqueous base (e.g., NaOH or NaHCO₃) and extracted with an organic solvent to yield the free 3-phenylpiperazine.

Following deprotection, the N4 nitrogen is available for a wide array of synthetic transformations, including reductive amination, acylation, sulfonylation, and various cross-coupling reactions, making this a cornerstone intermediate in discovery chemistry.[16]

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions should be taken.

-

GHS Classification: While data for the specific 3-phenyl derivative is limited, related N-Boc piperazines are classified as causing skin and serious eye irritation, and may cause respiratory irritation.[14][17]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

References

-

Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyl (3r)-3-phenylpiperazine-1-carboxylate (C15H22N2O2). Retrieved from [Link]

-

Reign Pharma Pvt. Ltd. (n.d.). tert-butyl piperazine-1-carboxylate (1-Boc-piperazine). Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2015). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]

-

Bashetti, P. et al. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 29(21), 126635. Retrieved from [Link]

-

Rao, D. V. N. S., et al. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ARKIVOC, 2006(xiv), 1-9. Retrieved from [Link]

-

NIST. (n.d.). t-Butyl 1-piperaziencarboxylate. NIST Chemistry WebBook. Retrieved from [Link]

-

Manasa Life Sciences. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]

-

Chemical-Suppliers.com. (n.d.). tert-Butyl (3S)-3-phenylpiperazine-1-carboxylate. Retrieved from [Link]

- Google Patents. (2018). CN108033931B - Synthesis method of N-Boc piperazine.

-

ResearchGate. (n.d.). 1H NMR spectrum of 6-(tert-butyl)-3-phenyl-3,4-dihydro-2H-benzo[e][6][18]oxazine. Retrieved from [Link]

-

ResearchGate. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Retrieved from [Link]

-

Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(21), 7393. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3-methylpiperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Carboxylate bands [cm−1] in the IR spectra of 1-11. Retrieved from [Link]

Sources

- 2. jk-sci.com [jk-sci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. Buy Tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate (EVT-3250414) | 198895-69-1 [evitachem.com]

- 7. connectjournals.com [connectjournals.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tert-Butyl piperazine-1-carboxylate | Manasa Life Sciences [manasalifesciences.com]

- 10. CAS 1240584-34-2 | (R)-3-Phenyl-piperazine-1-carboxylic acid tert-butyl ester - Synblock [synblock.com]

- 11. (S)-tert-Butyl 3-phenylpiperazine-1-carboxylate [cymitquimica.com]

- 12. 1221274-36-7 Cas No. | tert-Butyl (3S)-3-phenylpiperazine-1-carboxylate | Matrix Scientific [matrixscientific.com]

- 13. PubChemLite - Tert-butyl (3r)-3-phenylpiperazine-1-carboxylate (C15H22N2O2) [pubchemlite.lcsb.uni.lu]

- 14. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. tert-Butyl 3-methylpiperazine-1-carboxylate | C10H20N2O2 | CID 2756810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 3-(4-METHOXY-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]

Spectroscopic data for tert-butyl 3-phenylpiperazine-1-carboxylate

An In-depth Technical Guide to the Spectroscopic Characterization of tert-butyl 3-phenylpiperazine-1-carboxylate

This guide provides a detailed analysis of the expected spectroscopic data for this compound, a key building block in contemporary medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document synthesizes foundational spectroscopic principles with expert interpretation to provide a robust framework for the structural elucidation and quality assessment of this compound. While a complete, published dataset for this specific molecule is not available, this guide leverages data from closely related analogues and established spectroscopic theory to present a comprehensive and predictive analysis.

Introduction: The Role of Spectroscopic Integrity in Synthesis

This compound serves as a crucial chiral intermediate in the synthesis of various pharmacologically active agents, particularly those targeting the central nervous system. The precise arrangement of its phenyl and Boc (tert-butyloxycarbonyl) groups on the piperazine scaffold imparts specific conformational and reactive properties that are essential for its utility.

Therefore, unambiguous structural verification and purity assessment are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are the cornerstones of this characterization process. This guide explains the causality behind expected spectral features, providing a self-validating system for researchers to confirm the successful synthesis and integrity of their material.

Molecular Structure and Physicochemical Properties

A thorough analysis begins with a clear understanding of the molecule's core structure and properties.

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₂N₂O₂ | [][2] |

| Molecular Weight | 262.35 g/mol | [2] |

| Monoisotopic Mass | 262.16812 Da | [3] |

| CAS Number | 1240584-34-2 (for R-enantiomer) | [][2] |

| IUPAC Name | this compound |[] |

Proton (¹H) NMR Spectroscopy Analysis (Anticipated)

¹H NMR spectroscopy is the primary tool for confirming the presence and connectivity of protons in the molecule. The anticipated spectrum in CDCl₃ would exhibit distinct signals for the aromatic, piperazine ring, and tert-butyl protons. The presence of the electron-withdrawing Boc group and the anisotropic effects of the phenyl ring are key determinants of the chemical shifts.

Expertise & Causality: The protons on the piperazine ring exist in a complex, conformationally flexible environment. The signals are often broad or complex multiplets due to this flexibility and coupling between adjacent protons. The most downfield signals, after the aromatic protons, are typically those adjacent to the nitrogen of the Boc group (C6-H) and the benzylic proton (C2-H), as these are the most deshielded. The characteristic signal for a Boc-protecting group is an intense singlet integrating to nine protons, typically found in an upfield, uncongested region of the spectrum (~1.4-1.5 ppm).[4]

Table 2: Anticipated ¹H NMR Chemical Shifts (CDCl₃, 500 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |

|---|---|---|---|---|

| Phenyl (Ar-H) | 7.20 - 7.40 | Multiplet (m) | 5H | Standard chemical shift range for monosubstituted benzene ring protons. |

| Piperazine C2-H | ~4.0 - 4.2 | Broad Singlet / Multiplet | 1H | Benzylic position, deshielded by the adjacent phenyl group and nitrogen atom. |

| Piperazine C6-H₂ | ~3.8 - 4.0 | Multiplet (m) | 2H | Adjacent to the Boc-substituted nitrogen, experiencing strong deshielding. |

| Piperazine C3, C5-H₂ | ~2.8 - 3.2 | Multiplet (m) | 4H | Aliphatic protons on the piperazine ring, less deshielded than C2/C6 protons. |

| Piperazine N4-H | 1.5 - 2.5 | Broad Singlet (br s) | 1H | Exchangeable proton; chemical shift is concentration and solvent dependent.[5] |

| tert-butyl (Boc) | ~1.48 | Singlet (s) | 9H | Characteristic, sharp signal for the nine equivalent methyl protons of the Boc group.[4] |

Carbon (¹³C) NMR Spectroscopy Analysis (Anticipated)

¹³C NMR provides a map of the carbon skeleton. The spectrum is expected to show signals for the carbonyl carbon, the quaternary and methyl carbons of the Boc group, the aromatic carbons, and the aliphatic carbons of the piperazine ring.

Expertise & Causality: The chemical shift of a carbon nucleus is highly sensitive to its hybridization and electronic environment. The carbonyl carbon of the carbamate (Boc group) is significantly deshielded and appears far downfield (~155 ppm). The quaternary carbon of the tert-butyl group appears around 80 ppm, a characteristic signal for Boc-protected amines.[6] Aromatic carbons resonate in the 125-145 ppm range, while the sp³ hybridized carbons of the piperazine ring appear in the upfield region (40-60 ppm).

Table 3: Anticipated ¹³C NMR Chemical Shifts (CDCl₃, 126 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

|---|---|---|

| C=O (Boc) | ~154.8 | Typical range for a carbamate carbonyl carbon. |

| C-quaternary (ipso-Ar) | ~142.0 | Aromatic carbon attached to the piperazine ring; deshielded. |

| CH (ortho, meta, para-Ar) | 125.0 - 129.0 | Standard range for benzene ring carbons. |

| C-quaternary (Boc) | ~79.5 | Characteristic shift for the central carbon of the tert-butyl group in a Boc-carbamate.[6] |

| C2 (Piperazine) | ~57.0 | Benzylic carbon, deshielded by phenyl and nitrogen atoms. |

| C6 (Piperazine) | ~46.0 | Carbon adjacent to the Boc-substituted nitrogen. |

| C3, C5 (Piperazine) | ~45.0 - 50.0 | Aliphatic carbons of the piperazine ring. |

| CH₃ (tert-butyl) | ~28.5 | Equivalent methyl carbons of the Boc group. |

Mass Spectrometry (MS) Analysis

Mass spectrometry is essential for confirming the molecular weight and, with high resolution, the elemental formula of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as a protonated molecular ion [M+H]⁺ or other adducts.

Trustworthiness: The predicted mass-to-charge ratios provide a self-validating system. High-Resolution Mass Spectrometry (HRMS) should yield a mass measurement accurate to within 5 ppm of the theoretical value, providing unequivocal confirmation of the elemental composition.

Table 4: Predicted ESI-MS Adducts for C₁₅H₂₂N₂O₂

| Adduct | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₅H₂₃N₂O₂⁺ | 263.17540 |

| [M+Na]⁺ | C₁₅H₂₂N₂O₂Na⁺ | 285.15734 |

| [M+K]⁺ | C₁₅H₂₂N₂O₂K⁺ | 301.13128 |

| [M+NH₄]⁺ | C₁₅H₂₆N₃O₂⁺ | 280.20194 |

Data sourced from PubChem predictions.[3]

Infrared (IR) Spectroscopy Analysis (Anticipated)

IR spectroscopy is used to identify the key functional groups within the molecule by detecting their characteristic vibrational frequencies.

Expertise & Causality: The most prominent peak in the IR spectrum is expected to be the strong C=O stretching vibration of the carbamate group, typically appearing around 1690 cm⁻¹. The N-H bond of the secondary amine in the piperazine ring will give rise to a moderate absorption around 3300-3400 cm⁻¹. Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine and tert-butyl groups appear just below 3000 cm⁻¹.

Table 5: Anticipated IR Absorption Frequencies

| Wavenumber (νₘₐₓ, cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3350 | N-H Stretch | Secondary Amine (Piperazine) |

| ~3030 | C-H Stretch | Aromatic (Phenyl) |

| 2975, 2870 | C-H Stretch | Aliphatic (Piperazine & tert-butyl) |

| ~1690 | C=O Stretch | Carbamate (Boc group) |

| ~1450, 1495 | C=C Stretch | Aromatic Ring |

| ~1250, 1170 | C-N Stretch, C-O Stretch | Carbamate group signature |

| 700, 750 | C-H Bending (out-of-plane) | Monosubstituted benzene |

Frequencies are predicted based on typical functional group regions and data for analogous structures.[7]

Experimental Protocol: NMR Sample Preparation and Data Acquisition

To ensure high-quality, reproducible data, a standardized experimental protocol is essential. This workflow represents a self-validating system for obtaining reliable NMR spectra for structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound sample into a clean, dry vial.[8]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is critical to avoid large interfering solvent signals in the ¹H NMR spectrum.[8]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution. A clear, particulate-free solution is required.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.[8]

-

-

Instrument Setup & Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth is set using the instrument's depth gauge.

-

Place the sample into the NMR magnet. Allow at least 5 minutes for the sample to thermally equilibrate with the probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

-

Acquire a standard ¹H NMR spectrum (e.g., 16 scans).

-

Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, more scans will be required (e.g., 1024 scans or more, depending on concentration).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the spectrum.

-

Perform phase correction to ensure all peaks have a positive, absorptive lineshape.

-

Apply baseline correction to create a flat, horizontal baseline.

-

Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak is referenced to δ 7.26 ppm for ¹H spectra and δ 77.16 ppm for ¹³C spectra.

-

Integrate the signals in the ¹H spectrum to determine the relative ratios of the different types of protons.

-

Caption: Standard workflow for NMR sample preparation and data analysis.

Conclusion

The structural integrity of this compound can be confidently established through a multi-faceted spectroscopic approach. The key identifiers are: an intense nine-proton singlet around 1.48 ppm in the ¹H NMR spectrum, a carbamate carbonyl signal near 155 ppm in the ¹³C NMR spectrum, a molecular ion peak corresponding to an m/z of 263.1754 ([M+H]⁺) in the mass spectrum, and a strong carbonyl absorption band around 1690 cm⁻¹ in the IR spectrum. This guide provides the predictive data and interpretive logic necessary for researchers to verify their synthesis and proceed with confidence in their downstream applications.

References

-

Macmillan Group, Princeton University. Supplementary Information. [Link]

-

Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link]

-

MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

PubChem. (n.d.). tert-Butyl (3r)-3-phenylpiperazine-1-carboxylate. [Link]

Sources

- 2. CAS 1240584-34-2 | (R)-3-Phenyl-piperazine-1-carboxylic acid tert-butyl ester - Synblock [synblock.com]